ROCK2-IN-6 hydrochloride
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Overview
Description
ROCK2-IN-6 (hydrochloride) is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2). This compound is primarily used in research related to ROCK-mediated diseases, autoimmune disorders, and inflammation . The chemical structure of ROCK2-IN-6 (hydrochloride) is characterized by its molecular formula C26H22ClF2N7O and a molecular weight of 521.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROCK2-IN-6 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds involve the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization reactions .
Industrial Production Methods
Industrial production methods for ROCK2-IN-6 (hydrochloride) are not widely documented. Typically, the production of such specialized inhibitors involves large-scale organic synthesis techniques, purification processes like crystallization or chromatography, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ROCK2-IN-6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of ROCK2-IN-6 (hydrochloride) .
Scientific Research Applications
ROCK2-IN-6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ROCK2 and its effects on various biochemical pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK2-mediated pathways.
Mechanism of Action
ROCK2-IN-6 (hydrochloride) exerts its effects by selectively inhibiting the kinase activity of ROCK2. This inhibition disrupts the downstream signaling pathways mediated by ROCK2, leading to alterations in cellular functions such as actin cytoskeleton organization, cell adhesion, and migration . The molecular targets of ROCK2-IN-6 (hydrochloride) include various proteins involved in these pathways, such as myosin light chain and LIM kinases .
Comparison with Similar Compounds
ROCK2-IN-6 (hydrochloride) is unique in its high selectivity and potency as a ROCK2 inhibitor. Similar compounds include:
KD025: Another selective ROCK2 inhibitor with applications in treating fibrotic diseases.
REDX10178: A potent and selective ROCK2 inhibitor used in research related to chronic kidney disease.
REDX10325: Another selective ROCK2 inhibitor with high potency and selectivity.
These compounds share similar mechanisms of action but differ in their specific applications, potency, and selectivity profiles .
Properties
Molecular Formula |
C26H22ClF2N7O |
---|---|
Molecular Weight |
521.9 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C26H21F2N7O.ClH/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19;/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33);1H |
InChI Key |
JUYJQRIBIRQCLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F.Cl |
Origin of Product |
United States |
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